molecular formula C12H15BrClNO2 B1597725 (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-91-8

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1597725
CAS No.: 637020-91-8
M. Wt: 320.61 g/mol
InChI Key: XQKUKSHCIVXCSU-UTONKHPSSA-N
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Description

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a 4-bromobenzyl substituent at the 2-position and a carboxylic acid group, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₅BrClNO₂, with a molecular weight of 320.60–320.61 depending on the stereoisomer . The compound is used in pharmaceutical research, particularly in peptidomimetics and enzyme inhibitor studies, due to its rigid pyrrolidine backbone and halogenated aromatic moiety. Key identifiers include:

  • CAS Numbers: 1049741-44-7 (hydrochloride salt) , 637020-91-8 (free acid) , and 1049734-21-5 (for the (2S,4R)-stereoisomer) .
  • Storage: Sealed containers at 2–8°C .
  • Hazards: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

(2R)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKUKSHCIVXCSU-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375954
Record name (R)-alpha-(4-Bromobenzyl)proline HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-91-8
Record name (R)-alpha-(4-Bromobenzyl)proline HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neurological Disorders :
    • Research indicates that (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may act as both an agonist and antagonist at certain neurotransmitter receptors, making it a candidate for treating conditions like depression and anxiety. Its ability to modulate neurotransmitter systems could lead to new therapeutic strategies.
  • Interaction Studies :
    • Understanding how this compound interacts with various receptors is essential for elucidating its mechanism of action. Studies have shown that it can inhibit or activate specific enzymes involved in neurotransmitter metabolism, which is vital for developing effective treatments.
  • Antimicrobial Properties :
    • Recent findings suggest that derivatives of pyrrolidine compounds exhibit antimicrobial activity against various pathogens. This opens avenues for exploring this compound as a potential antimicrobial agent .

Synthetic Applications

This compound serves as a versatile building block in synthetic chemistry:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing the synthesis of derivatives with tailored biological activities.
  • Pharmaceutical Development : Its structural characteristics make it suitable for developing new pharmaceuticals aimed at neurological and infectious diseases. The compound's ability to interact with multiple biological targets enhances its utility in drug design.

Neurotransmitter Modulation

A pharmacological assessment highlighted the effects of this compound on serotonin receptor modulation. Such studies suggest potential applications in treating mood disorders by influencing serotonin pathways .

Anticryptosporidial Activity

A study screened compounds for activity against Cryptosporidium parvum, where structural analogs of (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid demonstrated promising results in inhibiting parasite growth in vitro, indicating potential applications in parasitic disease treatment .

Mechanism of Action

The mechanism by which (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrrolidine Derivatives

Parameter (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid HCl (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid HCl (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid HCl
Molecular Formula C₁₂H₁₅BrClNO₂ C₁₂H₁₅ClINO₂ C₁₂H₁₅BrClNO₂
Molecular Weight 320.60–320.61 367.61 320.61
CAS Number 1049741-44-7 1049728-36-0 1049734-21-5
Substituent 4-Bromobenzyl at C2 4-Iodobenzyl at C2 4-Bromobenzyl at C4 (trans configuration)
Storage Conditions 2–8°C 2–8°C 2–8°C
Hazard Profile H302, H315, H319, H335 IRRITANT Similar to bromo analog
Key Findings:
  • Stereochemistry : The (2S,4R)-isomer (e.g., trans-4-(4-Bromobenzyl)-L-proline hydrochloride) differs in spatial arrangement, affecting chiral recognition in biological targets .

Functionalized Pyrrolidine Derivatives

Example 1: (R)-2-Methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylic Acid Methyl Ester ()
  • Structure : Contains a methyl ester and trifluoromethyl-phenyl-propanamide group.
  • LCMS : m/z 531 [M-H]⁻ vs. m/z ~320 for the target compound .
  • HPLC Retention : 0.88 minutes (vs. likely longer retention for the bromobenzyl analog due to higher hydrophobicity) .
  • Application : Likely used in protease inhibition studies due to the electrophilic ketone group.
Example 2: Cyclic Tetrapeptide from Streptomyces sp. TN17 ()
  • Structure : Cyclo 1-[2-(cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic acid amide.
  • Bioactivity : Exhibits antibacterial/antifungal activity, suggesting the pyrrolidine core contributes to membrane interaction .

Stereoisomeric Variants

  • (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic Acid HCl (CAS 2055114-66-2):
    • Differs in stereochemistry at both C2 and C4, drastically altering 3D conformation and biological target compatibility .
  • trans-4-(4-Bromobenzyl)-L-proline HCl (CAS 1049734-21-5):
    • The trans configuration (2S,4R) may enhance metabolic stability compared to cis isomers .

Biological Activity

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C12H15BrClNO2C_{12}H_{15}BrClNO_2 with a molecular weight of approximately 300.62 g/mol. Its structure includes a pyrrolidine ring substituted with a bromobenzyl group and a carboxylic acid functional group, which enhances its reactivity and biological properties. The presence of the bromine atom significantly influences the compound's interactions with biological targets, making it an interesting candidate for pharmaceutical applications .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Inhibition of Protein Synthesis : The compound has been studied as an inhibitor of phenylalanyl tRNA synthetase (PheRS), which is crucial for protein synthesis in parasites such as Toxoplasma gondii. In vitro assays have shown that it effectively inhibits parasite growth at low concentrations .
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, compounds structurally similar to this compound have been tested against human lung adenocarcinoma models, showing varying degrees of cytotoxicity .
  • Neuroactive Properties : The compound may also play a role in the development of neuroactive agents, contributing to research on neurological disorders .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and receptors. The chiral nature of the compound allows for selective binding to biological targets, enhancing its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Protein Synthesis InhibitionInhibits PheRS in Toxoplasma gondii
Anticancer ActivityExhibits cytotoxicity against lung adenocarcinoma cells
Neuroactive PropertiesPotential use in developing treatments for neurological disorders

Case Studies

  • Inhibition of Toxoplasma Growth : A study demonstrated that small molecules based on the bicyclic pyrrolidine core scaffold effectively inhibited Toxoplasma growth in vitro. These compounds achieved significant concentrations in the brain when administered orally to mice, indicating their potential for treating parasitic infections .
  • Anticancer Evaluation : Another investigation evaluated the anticancer properties of pyrrolidine derivatives using an A549 human lung adenocarcinoma model. The results indicated that certain derivatives showed promising cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioavailability:

Alcohol UsedCatalystReaction Time (h)Yield (%)
MethanolH₂SO₄682
EthanolHCl (gas)878
Benzyl alcoholDCC/DMAP1265

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. The hydrochloride salt facilitates in situ acid generation .

Amide Formation

Reaction with primary or secondary amines produces amides, pivotal for drug-target interactions:

Example :

  • Reaction with benzylamine in DMF using HATU as a coupling agent yields N-benzyl-2-(4-bromobenzyl)pyrrolidine-2-carboxamide (87% yield) .

AmineCoupling AgentSolventYield (%)
BenzylamineHATUDMF87
MorpholineEDCI/HOBtCH₂Cl₂73
AnilineDCCTHF68

Applications : These amides serve as intermediates for anticonvulsant agents and enzyme inhibitors .

Suzuki-Miyaura Cross-Coupling

The bromine atom on the benzyl group participates in palladium-catalyzed cross-coupling with boronic acids:

Protocol :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C

Boronic AcidProduct StructureYield (%)
Phenylboronic acid2-(4-Phenylbenzyl)pyrrolidine-2-carboxylic acid92
4-Methoxyphenyl2-(4-(4-Methoxyphenyl)benzyl)pyrrolidine-2-carboxylic acid85

Significance : This reaction diversifies the benzyl substituent for structure-activity relationship (SAR) studies .

Alkylation and Protecting Group Strategies

The pyrrolidine nitrogen undergoes alkylation under phase-transfer conditions:

Key Steps :

  • Deprotonation with NaH in THF.

  • Reaction with alkyl halides (e.g., methyl iodide) at 0°C.

  • Yield: 70–80% for N-methyl derivatives .

Racemization Risk : Alkylation at the pyrrolidine nitrogen does not induce racemization at the α-carbon due to steric hindrance from the bromobenzyl group .

Decarboxylation Reactions

Controlled thermal decarboxylation generates pyrrolidine derivatives:

Conditions :

  • Temperature: 180°C

  • Catalyst: CuO nanoparticles

  • Solvent: Xylene

ProductYield (%)
2-(4-Bromobenzyl)pyrrolidine58

Application : The decarboxylated product serves as a ligand in asymmetric catalysis .

Reductive Amination

The carboxylic acid can be reduced to an amine for further functionalization:

Protocol :

  • Reducing agent: LiAlH₄

  • Solvent: Dry ether

  • Temperature: −10°C

ProductYield (%)
2-(4-Bromobenzyl)pyrrolidine-2-methanol63

Chirality Retention : The stereochemical integrity at C2 is preserved (>98% ee) .

Interaction with Organometallic Reagents

Grignard reagents attack the carboxylic acid to form ketones:

Example :

  • Reaction with methylmagnesium bromide yields 2-(4-bromobenzyl)pyrrolidin-2-yl)(phenyl)methanone (55% yield) .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt dissociates in aqueous media, influencing reaction pathways:

pH RangeDominant SpeciesReactivity Profile
2–4Protonated carboxylic acidEnhanced esterification
7–9Deprotonated carboxylateFacilitates amide coupling

This compound’s versatility in coupling, functional group interconversion, and stereospecific reactions makes it indispensable in medicinal chemistry. Future research should explore its applications in synthesizing covalent inhibitors and prodrugs.

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Preparation Method

Step Description Conditions Notes
1 Protection of pyrrolidine nitrogen Reaction with Boc anhydride in basic conditions Prevents side reactions during alkylation
2 Alkylation with 4-bromobenzyl bromide Nucleophilic substitution in polar aprotic solvents (e.g., DMF, THF) at 40–100°C Stereoselective alkylation to maintain (R)-configuration
3 Carboxylation Introduction of carboxyl group via carboxylation agents or oxidation Often involves CO2 or oxidative conditions
4 Deprotection Acidic hydrolysis with HCl or trifluoroacetic acid (TFA) Removes Boc group, yielding free amine
5 Formation of hydrochloride salt Treatment with HCl in ether or suitable solvent Enhances compound stability and crystallinity

Catalytic Hydrogenation and Stereochemical Considerations

  • Catalytic hydrogenation of intermediates with double bonds is used to obtain cis-isomers without racemization when starting from chiral precursors.
  • Careful control of reaction conditions and catalyst choice (e.g., palladium on carbon) is critical to avoid racemization at stereocenters.

Research Findings on Preparation Efficiency and Stereochemical Integrity

  • The use of Boc-protected intermediates allows for selective functionalization while preserving stereochemistry.
  • Alkylation reactions are optimized using palladium acetate and ligands such as tert-butyl XPhos to improve coupling efficiency in halogenated aromatic systems.
  • Polar aprotic solvents like DMF and THF enhance reaction rates but require strict temperature control to prevent racemization.
  • X-ray crystallography studies confirm that the (R)-configuration positions the 4-bromobenzyl group favorably, aiding in π-π stacking interactions relevant for biological activity.
  • Catalytic hydrogenation of double bonds in chiral intermediates yields cis isomers without racemization, an unexpected technical effect compared to typical racemic outcomes.

Data Table: Key Reaction Parameters in Preparation

Parameter Typical Conditions Impact on Product
Protecting Group Boc protection using Boc2O, base (e.g., triethylamine) Prevents side reactions, preserves stereochemistry
Alkylation Solvent DMF, THF Enhances nucleophilic substitution efficiency
Alkylation Temperature 40–100°C Balances reaction rate and stereochemical retention
Catalyst Palladium acetate with tert-butyl XPhos Improves coupling yields, reduces side products
Deprotection Agent HCl or TFA Efficient Boc removal, yields free amine
Hydrogenation Catalyst Pd/C Achieves cis isomer without racemization
Salt Formation HCl in ether or suitable solvent Stabilizes compound as hydrochloride salt

Analytical Techniques for Monitoring Preparation

Summary of Advantages and Challenges in Preparation

Aspect Advantages Challenges
Stereochemical Control Use of chiral auxiliaries and protecting groups preserves (R)-configuration Avoiding racemization during alkylation and hydrogenation
Yield Optimization Catalysts and solvents optimize coupling efficiency Temperature sensitivity requires precise control
Purity Analytical methods enable high purity confirmation Potential formation of racemic mixtures if conditions are not optimized
Scalability Continuous flow reactors and automated systems can be employed for industrial scale Maintaining stereochemical purity on large scale

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

  • Methodology : The compound is typically synthesized via alkylation of pyrrolidine derivatives. For example, (R)-proline derivatives are functionalized at the 2-position using 4-bromobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Subsequent hydrolysis of ester intermediates (e.g., methyl esters) with HCl yields the carboxylic acid hydrochloride salt. Phase-transfer catalysis (PTC) has been employed for similar pyrrolidine alkylations to enhance reaction efficiency .
  • Key Steps :

Protection of the pyrrolidine nitrogen (e.g., Boc or Fmoc groups) to direct regioselective alkylation .

Use of chiral starting materials (e.g., (R)-proline) to retain stereochemical integrity .

Acidic hydrolysis (HCl/EtOH or H₂SO₄) for ester-to-carboxylic acid conversion .

Q. How is the compound characterized to confirm its identity and purity?

  • Analytical Techniques :

  • LCMS/HPLC : Retention time (e.g., 0.88 minutes via SQD-FA05 method) and mass spectrometry (observed m/z for [M-H]⁻) verify molecular weight and purity .
  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, particularly the (R)-configuration and 4-bromobenzyl substitution .
  • X-ray Crystallography : Used for absolute configuration determination in structurally related pyrrolidine derivatives .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA/IB) to separate enantiomers and assess optical purity .
  • X-ray Diffraction : Resolve ambiguities in crystal structures by comparing experimental data with known derivatives (e.g., trans-4-substituted proline hydrochlorides) .
  • Dynamic NMR : Monitor rotational barriers of the pyrrolidine ring to detect conformational anomalies caused by steric hindrance .

Q. What strategies optimize reaction yields when introducing bulky substituents like 4-bromobenzyl?

  • Approaches :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents improve alkylation efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for sterically challenging substitutions .

Q. How do conflicting spectral data (e.g., LCMS vs. NMR) arise, and how are they reconciled?

  • Troubleshooting :

  • Impurity Analysis : LCMS may detect byproducts (e.g., dehalogenated species), while NMR reveals proton environments. Cross-validate using high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) .
  • Degradation Studies : Assess stability under storage conditions (2–8°C recommended for hydrochloride salts) to rule out hydrolytic or oxidative decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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